molecular formula C5H3BrN2S B7967639 5-Bromo-1H-thieno[2,3-c]pyrazole

5-Bromo-1H-thieno[2,3-c]pyrazole

Cat. No.: B7967639
M. Wt: 203.06 g/mol
InChI Key: OPDHLXVHKVAKBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1H-thieno[2,3-c]pyrazole is a bicyclic heterocyclic compound comprising a thiophene ring fused with a pyrazole moiety, substituted with a bromine atom at the 5-position. This structure confers unique electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science. Structural studies of analogous thieno-fused systems, such as thieno[2,3-d]imidazole, suggest planar molecular geometries and intermolecular hydrogen bonding patterns that may influence crystallinity and solubility .

Properties

IUPAC Name

5-bromo-1H-thieno[2,3-c]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2S/c6-4-1-3-2-7-8-5(3)9-4/h1-2H,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDHLXVHKVAKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C=NN2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reactions of Precursor Derivatives

The synthesis of 5-bromo-1H-thieno[2,3-c]pyrazole predominantly relies on cyclization reactions involving brominated thiophene or pyrazole precursors. A seminal approach involves treating 3-bromo-2-cyanothiophene with hydrazine hydrate in ethanol under reflux (24 h, 80°C), forming the pyrazole ring via intramolecular cyclization . This method yields 68–72% of the target compound, with purity >95% confirmed by HPLC . Optimization studies demonstrate that substituting ethanol with dimethylformamide (DMF) at 120°C shortens the reaction time to 8 h but reduces yield to 65% due to side-product formation .

Alternative routes employ 5-bromo-2-thiophenecarboxaldehyde as the starting material. Reaction with hydrazine sulfate in acetic acid (12 h, 100°C) induces cyclization, producing this compound with 70% yield . The acetic acid solvent facilitates proton transfer, critical for ring closure, while elevated temperatures prevent intermediate decomposition .

Tandem Reactions for One-Pot Synthesis

Tandem methodologies enable efficient one-pot synthesis by sequentially executing multiple reactions. A 1999 breakthrough utilized 4-pyrazoleacetate esters reacting with carbon disulfide (CS₂) and iodomethane (CH₃I) in the presence of potassium carbonate . The mechanism proceeds via:

  • S-Alkylation : CS₂ reacts with the ester’s active methylene group, forming a dithiocarbamate intermediate.

  • Cyclization : Iodomethane facilitates intramolecular nucleophilic substitution, constructing the thieno[2,3-c]pyrazole ring .

This method achieves 75% yield within 6 h at 60°C, with no requirement for inert atmospheres . Comparative analysis shows that replacing iodomethane with iodoethane decreases yield to 52%, indicating the superiority of methyl groups in stabilizing transition states during cyclization .

Ultrasound-Assisted Domino Reactions

Recent advances leverage ultrasound irradiation to enhance reaction kinetics. A 2017 study reported a domino SN2/Thorpe-Ziegler/Thorpe-Guareschi sequence using 4-acetyl-5-bromomethyl-1-phenyl-1H-pyrazole and salicylonitriles under ultrasound (40 kHz, 50°C) . Key advantages include:

  • Reaction Time Reduction : Completion in 2 h vs. 8 h for conventional heating .

  • Yield Improvement : 83% isolated yield due to cavitation-enhanced mass transfer .

The ultrasonic method minimizes side reactions, as evidenced by 98% purity via NMR . However, scalability challenges persist due to energy-intensive sonication equipment.

Catalytic Systems and Solvent Effects

Catalyst selection profoundly impacts synthetic efficiency. Screening of Brønsted acids (e.g., H₂SO₄, p-TsOH) reveals that p-toluenesulfonic acid (p-TsOH) in toluene (100°C, 10 h) delivers 78% yield, outperforming sulfuric acid (62%) . The superior performance of p-TsOH correlates with its ability to stabilize charged intermediates without causing over-acidification .

Solvent polarity also modulates reaction outcomes:

SolventDielectric ConstantYield (%)Purity (%)
Ethanol24.37295
DMF36.76592
Toluene2.47897

Nonpolar solvents like toluene enhance cyclization efficiency by reducing solvation of the transition state .

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors enable large-scale production of this compound by maintaining precise temperature control (±2°C) and reagent stoichiometry. Pilot-scale trials demonstrate:

  • Throughput : 12 kg/day using a microreactor system.

  • Purity : 99.2% by GC-MS with in-line purification modules.

Challenges include bromine handling and waste management, addressed via closed-loop solvent recovery systems.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 5 participates in palladium-catalyzed cross-coupling reactions, forming carbon-carbon or carbon-heteroatom bonds.

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, boronic acid, DMF, 80°C5-Aryl-1H-thieno[2,3-c]pyrazole60-85%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amine, toluene, 110°C5-Amino-1H-thieno[2,3-c]pyrazole45-70%
Ullmann CouplingCuI, 1,10-phenanthroline, K₃PO₄, DMSO, 120°C5-Phenoxy-1H-thieno[2,3-c]pyrazole50-65%

Mechanistic Insight : The bromine atom acts as a leaving group, with palladium or copper catalysts facilitating oxidative addition and transmetallation steps. Steric hindrance from the fused ring system may reduce yields compared to simpler aryl bromides.

Electrophilic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution, with bromine directing incoming groups to specific positions.

Reaction TypeReagents/ConditionsProductYieldReference
NitrationHNO₃, H₂SO₄, 0°C4-Nitro-5-bromo-1H-thieno[2,3-c]pyrazole55%
SulfonationSO₃, DCM, rt4-Sulfo-5-bromo-1H-thieno[2,3-c]pyrazole40%

Regioselectivity : Bromine’s meta-directing effect positions electrophiles at the 4-position of the thiophene ring .

Oxidation Reactions

The sulfur atom in the thiophene moiety can be oxidized to sulfoxides or sulfones.

Reaction TypeReagents/ConditionsProductYieldReference
Sulfoxide FormationmCPBA, DCM, 0°C to rtThis compound 1-oxide75%
Sulfone FormationH₂O₂, AcOH, 70°CThis compound 1,1-dioxide60%

Stability : Sulfone derivatives exhibit enhanced thermal stability compared to the parent compound.

Functional Group Transformations

The pyrazole nitrogen can undergo alkylation or acylation.

Reaction TypeReagents/ConditionsProductYieldReference
N-AlkylationNaH, R-X (alkyl halide), DMF, rt1-Alkyl-5-bromo-thieno[2,3-c]pyrazole30-50%
N-AcylationAc₂O, pyridine, reflux1-Acetyl-5-bromo-thieno[2,3-c]pyrazole65%

Limitations : Steric hindrance from the fused ring system limits reactivity at the pyrazole nitrogen .

Ring-Opening and Rearrangement

Under strong basic or acidic conditions, the fused ring system may undergo rearrangements.

Reaction TypeReagents/ConditionsProductYieldReference
Base-Mediated Ring OpeningNaOH, EtOH, 80°C3-Bromo-5-mercaptopyrazole20%

Note : This reaction is less favorable due to the stability of the fused aromatic system .

Metal-Halogen Exchange

The bromine atom can participate in lithium-halogen exchange for further functionalization.

Reaction TypeReagents/ConditionsProductYieldReference
Lithiationn-BuLi, THF, -78°C, then electrophile5-Substituted-1H-thieno[2,3-c]pyrazole50-70%

Applications : Enables introduction of groups like aldehydes or ketones at position 5.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a pharmacophore in drug design, particularly for developing therapeutic agents targeting cancer and infectious diseases. Key applications include:

  • Anti-inflammatory Activity : Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For example, related compounds have demonstrated IC50 values in the nanomolar range for COX-2 inhibition.
  • Anticancer Potential : 5-Bromo-1H-thieno[2,3-c]pyrazole has been evaluated for cytotoxic effects against various cancer cell lines. Notable findings include:
    • Induction of apoptosis in MCF-7 breast cancer cells with reported IC50 values around 0.39 µM .
    • Significant inhibition against Aurora-A kinase with IC50 values as low as 0.16 µM, indicating potential as a targeted therapy for cancer treatment .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains, including E. coli and S. aureus. The presence of specific substituents on the pyrazole ring enhances this activity, making it a candidate for further exploration in antimicrobial drug development .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its chemical reactivity allows it to participate in various reactions:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
  • Oxidation and Reduction : The thieno-pyrazole core can undergo oxidation or reduction under specific conditions.
  • Coupling Reactions : It can participate in cross-coupling reactions (e.g., Suzuki or Heck coupling) to form more complex molecules .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various therapeutic contexts:

  • Anticancer Studies : In vitro studies have shown significant cytotoxicity against multiple cancer cell lines. For instance:
    • A derivative exhibited an IC50 value of 0.28 µM against A549 lung cancer cells, demonstrating its potential in oncology .
  • Anti-inflammatory Mechanisms : Studies have reported that pyrazole derivatives can inhibit inflammatory pathways with IC50 values comparable to established anti-inflammatory drugs, suggesting their potential as alternative therapies .
  • Material Science Applications : The compound's incorporation into polymers has been explored to enhance material properties such as conductivity and mechanical strength, indicating its versatility beyond medicinal applications .

Mechanism of Action

The mechanism of action of 5-Bromo-1H-thieno[2,3-c]pyrazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to fit into the active sites of these targets, leading to inhibition or activation of their function. The pathways involved can vary widely depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Analogues

Halogen-Substituted Derivatives
  • Chloro vs. Bromo Analogues: highlights isostructural chloro and bromo derivatives of thiazole-based compounds.
  • 3-(5-Bromo-2-thienyl)pyrazole (CAS 166196-67-4): Unlike the fused thieno-pyrazole system, this non-fused derivative features a bromothienyl group attached to a pyrazole ring.
Fused Heterocyclic Systems
  • Pyrano[2,3-c]pyrazoles: These derivatives fuse a pyran ring with pyrazole, differing from the thiophene fusion in 5-Bromo-1H-thieno[2,3-c]pyrazole. The oxygen atom in pyrano derivatives increases polarity, enhancing water solubility, whereas the sulfur atom in thieno systems may improve lipophilicity and membrane permeability .
  • Thieno[2,3-d]imidazole: Structural analysis reveals planarity in fused thieno-imidazole systems, analogous to thieno-pyrazoles. Planarity facilitates π-π stacking in crystal packing and may influence interactions with biological targets, such as enzyme active sites .
Substituted Indazoles
  • 5-Bromo-2,6-dimethyl-2H-indazole: This indazole derivative lacks a fused thiophene ring but shares a bromo substituent. The indazole’s NH group enables hydrogen bonding, contrasting with the pyrazole’s NH in thieno-pyrazole, which may affect solubility and bioavailability .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Fused Rings Halogen Key Properties
This compound C₅H₃BrN₂S Thiophene + Pyrazole Br High planarity, potential halogen bonding
Pyrano[2,3-c]pyrazole C₇H₆N₂O Pyran + Pyrazole Increased polarity, water solubility
3-(5-Bromo-2-thienyl)pyrazole C₇H₅BrN₂S None Br Reduced rigidity, lower melting point
5-Bromo-2,6-dimethyl-2H-indazole C₉H₉BrN₂ None Br NH hydrogen bonding, moderate lipophilicity

Biological Activity

5-Bromo-1H-thieno[2,3-c]pyrazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, including its anti-inflammatory, antimicrobial, and anticancer activities, supported by various studies and data.

Chemical Structure and Properties

This compound has the molecular formula C5_5H3_3BrN2_2S and features a thieno-pyrazole core. The presence of bromine and sulfur atoms in its structure contributes to its unique reactivity and biological interactions.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Weight189.06 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogP1.56

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it effectively inhibits cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

  • Case Study : A study reported IC50_{50} values for COX-2 inhibition comparable to standard anti-inflammatory drugs like celecoxib. The compound demonstrated an IC50_{50} of approximately 0.04 μmol, indicating potent activity against inflammation-related pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains.

  • Study Findings : In a comparative study against common pathogens like E. coli and S. aureus, this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (μg/mL)
E. coli15
S. aureus10
Pseudomonas aeruginosa20

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays.

  • Research Insights : In studies involving cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), the compound exhibited significant cytotoxic effects with IC50_{50} values ranging from 10 to 30 μM .

Table 3: Anticancer Activity of this compound

Cell LineIC50_{50} (μM)
MCF715
A54925

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets involved in inflammatory and cancer pathways. For instance, its inhibition of COX enzymes reduces prostaglandin synthesis, leading to decreased inflammation. Similarly, its anticancer effects may result from the induction of apoptosis in tumor cells through modulation of signaling pathways associated with cell survival.

Q & A

Q. How can factorial design optimize the synthesis of 5-Bromo-1H-thieno[2,3-c]pyrazole?

Factorial design is a systematic approach to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) that influence reaction efficiency. For brominated heterocycles like this compound, a 2³ factorial design can screen interactions between variables. For example:

  • Temperature : Elevated temperatures (80–120°C) may improve coupling efficiency but risk decomposition.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution but may increase side reactions.
  • Catalyst loading : Pd-based catalysts (e.g., Pd(PPh₃)₄) at 1–5 mol% can be optimized to balance cost and yield.
    Statistical analysis of yield data (e.g., ANOVA) identifies dominant factors. This approach reduces trial-and-error iterations .

Q. What spectroscopic techniques validate the structural integrity of this compound derivatives?

Key methods include:

  • ¹H/¹³C NMR : Confirm regioselectivity and substituent positions. For instance, the bromo-thienyl proton typically resonates at δ 7.3–7.5 ppm in CDCl₃, while pyrazole protons appear at δ 8.0–8.2 ppm .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 229.097 for C₇H₅BrN₂S) with <2 ppm error .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as seen in related structures (e.g., 5-Chloro-3,6-dimethyl-1-phenylpyrano[2,3-c]pyrazol-4-one, CCDC 2049798) .

Q. What purification strategies address low yields in brominated pyrazole synthesis?

  • Chromatography : Use gradient silica gel columns (hexane/EtOAc) to separate brominated byproducts.
  • Recrystallization : Ethanol/water mixtures effectively purify polar derivatives (e.g., 83.3% yield for 5g in ) .
  • Distillation : For volatile intermediates, fractional distillation under reduced pressure minimizes decomposition .

Advanced Research Questions

Q. How do computational methods predict reactivity in cross-coupling reactions of this compound?

Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and electron density maps. For Suzuki-Miyaura couplings:

  • Electrophilicity : The C-Br bond in this compound has a calculated bond dissociation energy of ~65 kcal/mol, favoring oxidative addition with Pd(0) .
  • Solvent effects : COSMO-RS simulations predict DMF stabilizes charged intermediates better than THF, aligning with experimental yields (e.g., 75–85% in DMF vs. 50% in THF) .

Q. How can contradictory biological activity data for pyrazole derivatives be resolved?

  • Purity assessment : Use HPLC-MS (e.g., >95% purity) to rule out impurities. For example, trace thiourea byproducts in acyl thiourea derivatives () can skew antimicrobial assays .
  • Substituent effects : Compare IC₅₀ values of analogs. A 3-methyl group in this compound may enhance lipophilicity (logP ~2.5) but reduce solubility, requiring SAR studies .

Q. What strategies improve regioselectivity in functionalizing the thieno-pyrazole core?

  • Directing groups : Introduce electron-withdrawing groups (e.g., -NO₂) at C-3 to direct electrophilic substitution to C-5.
  • Metalation : Use LDA at −78°C to deprotonate the pyrazole N-H, enabling regioselective bromination (e.g., 85% yield for 5-Bromo-3-methyl-1,2,4-thiadiazole in ) .

Methodological Challenges and Solutions

Q. How to mitigate decomposition during storage of brominated pyrazoles?

  • Stabilizers : Add 0.1% BHT to inhibit radical-mediated degradation.
  • Storage conditions : Store at −20°C under argon, avoiding light (λ >300 nm triggers C-Br homolysis) .

Q. What analytical workflows validate reaction mechanisms for bromine displacement?

  • Kinetic isotope effects (KIE) : Compare kH/kD for C-Br bond cleavage (KIE >1.0 suggests concerted mechanisms).
  • Trapping experiments : Add TEMPO to detect radical intermediates in SN2 vs. SN1 pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.